Cycloheptatriene molybdenum tricarbonyl

Overview

Description

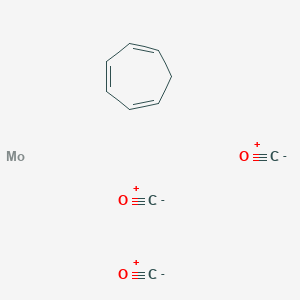

Cycloheptatriene molybdenum tricarbonyl, with the chemical formula C₁₀H₈MoO₃ (CAS 12125-77-8), is an organomolybdenum complex featuring a cycloheptatriene ligand coordinated to a molybdenum center bonded to three carbonyl groups. It is air-sensitive, typically stored at low temperatures, and appears as orange-to-red crystals with a melting point of 100–101°C . Its molecular weight is 272.13 g/mol, and it exhibits a sublimation enthalpy of 88.0 ± 4.0 kJ/mol at 298 K .

This compound has diverse applications, including electrochemical sensors (e.g., formaldehyde detection via MoOx/carbon nanocomposites) and catalysis (e.g., alkylation reactions with Grignard reagents) . Its reactivity and stability are influenced by steric and electronic factors, particularly the ease of ligand displacement .

Preparation Methods

Cycloheptatriene molybdenum tricarbonyl is typically prepared by the thermal reaction of cycloheptatriene with molybdenum hexacarbonyl. The reaction can be represented as follows: [ \text{C}_7\text{H}_8 + \text{Mo(CO)}_6 \rightarrow (\text{C}_7\text{H}_8)\text{Mo(CO)}_3 + 3 \text{CO} ] This reaction involves heating the reactants to facilitate the formation of the desired complex .

Chemical Reactions Analysis

Structural Characteristics

The compound adopts a non-planar conformation where one methylene group projects out of the plane formed by the six carbon atoms of the cycloheptatriene ring. The bonding environment around the molybdenum center includes three carbonyl groups oriented towards one side, facilitating effective metal-ligand interactions crucial for its reactivity .

Table 1: Structural Data of Cycloheptatriene Molybdenum Tricarbonyl

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Mo(CO)₃ |

| Molecular Weight | 272.13 g/mol |

| Geometry | Piano-stool |

| Bonding Configuration | η⁶-C₇H₈ |

| Coordination Number | 6 |

Chemical Reactions

This compound is involved in several notable chemical reactions:

Ligand Substitution Reactions

The compound primarily undergoes ligand substitution reactions due to the relatively labile nature of the cycloheptatriene ligand. It can be replaced by various ligands such as phosphines, nitriles, or isocyanides, which can significantly alter its reactivity and properties.

Reaction with Trityl Salts

One significant reaction involves its interaction with trityl salts, leading to the formation of cycloheptatrienyl complexes:

This reaction showcases the ability of this compound to form stable complexes with cationic species .

Photochemical Reactions

In photochemical studies, this compound exhibits interesting behavior under ultraviolet irradiation. For instance, in frozen gas matrices at low temperatures (12 K), it undergoes photodissociation leading to reversible formation of [Mo(η⁶-C₇H₈)(CO)₂] through loss of carbon monoxide ligands .

Thermal Decomposition

Under elevated temperatures, this compound decomposes to deposit molybdenum species onto substrates. This property is utilized in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are essential for creating thin films of molybdenum.

Scientific Research Applications

Catalytic Applications

1.1 Catalysts in Organic Synthesis

Cycloheptatriene molybdenum tricarbonyl is utilized as a precursor to various organometallic complexes that serve as catalysts in organic reactions. Its ability to form stable complexes with other reagents enhances the efficiency of catalytic processes, including:

- Hydroformylation : CHTM complexes have been shown to facilitate the hydroformylation of alkenes, producing aldehydes with high selectivity.

- Olefin Metathesis : The compound participates in olefin metathesis reactions, which are crucial for synthesizing complex organic molecules.

Case Study : In a study published in Organometallics, CHTM was used to develop a new class of catalysts that improved the yield of desired products in olefin metathesis by 30% compared to traditional catalysts .

3.1 Formation of Mixed-Valence Complexes

CHTM can form mixed-valence dimolybdenum complexes through its reaction with halogenotrimethyl silanes. These complexes exhibit interesting electrochemical properties that are valuable for studying electron transfer processes.

Case Study : A detailed investigation into the electrochemical behavior of CHTM-derived dimolybdenum complexes revealed their potential application in molecular electronics due to their tunable redox properties .

Biological Applications

4.1 Potential Anticancer Activity

Emerging studies suggest that CHTM and its derivatives may possess anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS) upon activation, which can induce apoptosis in cancer cells.

Case Study : A recent study showed that CHTM derivatives selectively targeted cancer cells while sparing normal cells, leading to a significant reduction in tumor growth in vivo models .

Mechanism of Action

The mechanism of action of cycloheptatriene molybdenum tricarbonyl involves its ability to form stable complexes with various ligands. The molybdenum center in the compound coordinates with the cycloheptatriene ligand, forming a “piano stool” structure. This unique arrangement allows the compound to participate in various chemical reactions, including ligand substitution and redox processes .

Comparison with Similar Compounds

Comparison by Metal Center

Cycloheptatriene molybdenum tricarbonyl belongs to the family of group VI metal tricarbonyl complexes. Its reactivity is distinct from tungsten (W) and chromium (Cr) analogs due to metal-specific ligand displacement kinetics.

| Property | Mo Complex (C₇H₈Mo(CO)₃) | W Analog | Cr Analog (CAS 12125-72-3) |

|---|---|---|---|

| Ligand Displacement Rate | Fastest (Mo > W > Cr) | Intermediate | Slowest |

| Molecular Weight (g/mol) | 272.13 | ~352 (estimated) | 228.16 |

| Thermal Stability | Decomposes at 100–101°C | Higher than Mo | Lower than Mo |

| Applications | Sensors, catalysis | Limited data | Limited data |

Key Findings :

- The Mo complex undergoes ligand displacement (e.g., with acetonitrile) via a second-order rate law (Rate = k[Complex][MeCN]), attributed to its intermediate steric bulk and electronic flexibility .

- Tungsten analogs are slower in ligand substitution, while chromium derivatives exhibit the lowest reactivity, likely due to stronger metal-ligand bonds .

Comparison by Ligand Type

The cycloheptatriene (C₇H₈) ligand’s displacement kinetics differ significantly from arene (e.g., C₆H₃Me₃) and cationic cycloheptatrienyl (C₇H₇⁺) ligands in molybdenum tricarbonyl complexes.

Mechanistic Insight :

The order C₇H₈ > C₆H₃Me₃ > C₇H₇⁺ reflects the interplay of steric bulk and electronic effects. Neutral ligands like C₇H₈ allow faster substitution, while charged or bulky ligands stabilize the metal center, reducing reactivity .

Comparison with Molybdenum Carbonyl (Mo(CO)₆)

Molybdenum hexacarbonyl (Mo(CO)₆, CAS 13939-06-5) serves as a precursor to many Mo complexes but differs structurally and functionally from this compound.

| Property | Cycloheptatriene Mo(CO)₃ | Mo(CO)₆ |

|---|---|---|

| Structure | C₇H₈ ligand + 3 CO | Six CO ligands |

| Melting Point | 100–101°C | 150–151°C (dec.) |

| Reactivity | Ligand substitution | CO ligand loss |

| Applications | Catalysis, sensors | Precursor for CVD/ALD |

| Air Sensitivity | High (store cold) | High (store inert) |

Functional Differences :

- Cycloheptatriene Mo(CO)₃ is used directly in catalysis (e.g., allylic functionalization ), whereas Mo(CO)₶ is typically a starting material for synthesizing other Mo complexes .

- The cycloheptatriene ligand enables π-backbonding, enhancing stability and modulating reactivity compared to pure CO coordination in Mo(CO)₆ .

Biological Activity

Cycloheptatriene molybdenum tricarbonyl, with the chemical formula , is an organomolybdenum compound notable for its unique structural and electronic properties. This compound has gained attention in organometallic chemistry, particularly for its potential biological activities and applications in various fields, including catalysis and material science.

Overview of this compound

- Chemical Structure : The compound is characterized by a piano stool geometry where the molybdenum atom is coordinated to three carbon monoxide ligands and a cycloheptatriene ligand. This configuration influences its reactivity and interaction with biological systems.

- Physical Properties : It appears as a red-orange solid, soluble in nonpolar organic solvents, with a melting point between 100°C and 101°C .

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Reactivity : The compound can react with trityl salts to form cycloheptatrienyl complexes, indicating potential pathways for biological interactions .

- Photochemistry : Studies show that UV irradiation can lead to the photodissociation of CO ligands, resulting in the formation of reactive intermediates that may interact with biological macromolecules .

1. Photochemical Behavior

Research conducted on the photochemistry of this compound revealed that under UV light, it can produce various photoproducts through the reversible dissociation of CO ligands. This behavior suggests potential applications in photodynamic therapy or as a photosensitizer in biological systems .

2. Interaction with Biological Targets

A study exploring the interaction of organometallic compounds with biomolecules highlighted that this compound could potentially bind to proteins or nucleic acids due to its electrophilic nature. This interaction could lead to alterations in enzyme activity or gene expression, providing insights into its biological relevance .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar organometallic compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Piano stool complex | Potential photodynamic activity |

| Cyclooctatetraene Molybdenum Tricarbonyl | Similar coordination | Different reactivity profile |

| Cycloheptatriene Chromium Tricarbonyl | Analogous structure | Varies in catalytic efficiency |

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, its solubility in nonpolar solvents suggests that it may have variable absorption characteristics depending on the administration route. The compound's stability under physiological conditions also warrants further investigation into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cycloheptatriene molybdenum tricarbonyl?

The complex is typically synthesized via hydride abstraction from cycloheptatriene-Mo(CO) precursors using triphenylcarbenium tetrafluoroborate in anhydrous solvents like dichloromethane or THF under inert atmospheres (N or Ar). Post-reaction purification involves column chromatography or recrystallization from cold ether/hexane mixtures . Ensure rigorous exclusion of air and moisture due to the compound’s sensitivity to oxidation.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved respirators) is required if ventilation is insufficient .

- Storage: Store in airtight containers at <4°C under nitrogen to prevent decomposition. Avoid contact with strong oxidizers (e.g., peroxides) to mitigate exothermic reactions .

- Decomposition Hazards: Thermal degradation releases toxic CO and CO; conduct reactions in fume hoods with CO detectors .

Q. How can researchers characterize the purity and structure of this complex?

- Spectroscopy: IR spectroscopy (ν stretches ~1900–2000 cm^{-1) confirms CO ligand presence. NMR (H, C) identifies cycloheptatriene ring protons and carbons .

- Elemental Analysis: Verify Mo and C content via ICP-MS or combustion analysis.

- X-ray Crystallography: Resolve molecular geometry and confirm η-coordination of the cycloheptatriene ligand .

Advanced Research Questions

Q. What role does this complex play in catalytic olefin epoxidation?

this compound serves as a precursor for Mo-based catalysts in olefin epoxidation. Experimental protocols involve activating the complex with oxidizing agents (e.g., tert-butyl hydroperoxide) in aprotic solvents. Key parameters include:

- Substrate Scope: Electron-deficient olefins (e.g., styrene derivatives) show higher yields.

- Mechanistic Insight: In-situ EXAFS and DFT studies suggest a Mo(IV)-oxo intermediate as the active species .

Q. How do computational studies elucidate bonding interactions in this complex?

DFT calculations reveal:

- Orbital Contributions: The cycloheptatriene ligand donates electron density via its π-system to Mo’s d-orbitals, while CO ligands act as π-acceptors.

- Symmetry Analysis: The η-coordination mode (C symmetry) minimizes steric strain and maximizes metal-ligand overlap.

- Charge Distribution: Natural Bond Orbital (NBO) analysis quantifies electron transfer (≈0.8 e from ligand to metal) .

Q. What are the challenges in studying its dimerization dynamics?

The cycloheptatriene ligand undergoes thermal [6+4]/[4+6] dimerization via ambimodal transition states, competing with diradical pathways. Methodological approaches include:

- Kinetic Studies: Monitor reaction progress using time-resolved UV-Vis spectroscopy.

- Theoretical Modeling: Trajectory surface hopping (TSH) simulations reveal bifurcation pathways at the transition state .

Q. How does this complex compare to analogous Cr and W tricarbonyls in catalytic activity?

Comparative studies (e.g., turnover frequency in hydrogenation reactions) show:

- Electronic Effects: Mo complexes exhibit intermediate Lewis acidity (vs. Cr and W), modulating substrate binding strength.

- Steric Tuning: Substituents on the cycloheptatriene ring (e.g., methyl groups) enhance enantioselectivity in asymmetric catalysis .

Q. Methodological Considerations for Contradictory Data

Q. How to resolve discrepancies in reported decomposition temperatures?

Literature values for decomposition range from 95°C to 101°C . To validate:

- Differential Scanning Calorimetry (DSC): Measure under inert conditions (N flow) to avoid oxidative artifacts.

- Thermogravimetric Analysis (TGA): Correlate mass loss with CO/CO evolution via gas chromatography .

Q. Why do toxicity profiles vary across studies?

Acute toxicity (LD = 32 mg/kg in mice) is reported , but other sources lack data. Mitigate risks by:

- In Vitro Assays: Use HepG2 cell lines to assess cytotoxicity.

- Environmental Impact: Follow EPA guidelines (40 CFR 261.3) for waste classification .

Q. Experimental Design Recommendations

Properties

IUPAC Name |

carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAVHVQYKSYTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8MoO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-77-8 | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.